molecular formula C22H20ClNO5S B11404349 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404349
M. Wt: 445.9 g/mol
InChI Key: FBZAHZOYPRAJER-UHFFFAOYSA-N
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Description

This compound is a chromene-derived carboxamide featuring a 6-chloro substituent on the chromene ring, a 4-oxo group, and two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene dioxide) moiety and a 4-methylbenzyl group. The carboxamide group enhances hydrogen-bonding capacity, while the sulfone (dioxidotetrahydrothiophene) group may improve solubility and metabolic stability. Structural variations in substituents significantly influence pharmacological and physicochemical profiles, making comparative analysis critical for drug development.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H20ClNO5S/c1-14-2-4-15(5-3-14)12-24(17-8-9-30(27,28)13-17)22(26)21-11-19(25)18-10-16(23)6-7-20(18)29-21/h2-7,10-11,17H,8-9,12-13H2,1H3

InChI Key

FBZAHZOYPRAJER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dioxidotetrahydrothiophenyl group: This step may involve nucleophilic substitution reactions.

    Addition of the methylbenzyl group: This can be done through alkylation reactions using methylbenzyl halides.

    Formation of the carboxamide group: This is typically achieved through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions in the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its normal function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a systematic comparison of substituent effects (Table 1).

Table 1: Structural and Molecular Comparison of Chromene Carboxamide Derivatives

Compound Name Chromene Substituents N-Substituents Molecular Formula Molecular Weight CAS Number Source
6-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (Target) 6-Cl 1,1-Dioxidotetrahydrothiophen-3-yl, 4-methylbenzyl C₂₃H₂₁ClN₂O₅S 472.94 Not provided -
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide 6,8-diMe Same as target C₂₅H₂₆N₂O₅S 466.55 873080-43-4
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 6,8-diMe 1,1-Dioxidotetrahydrothiophen-3-yl, 4-isopropylbenzyl C₂₇H₃₀N₂O₅S 508.60 873080-44-5
6-Chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (BH52628) 6-Cl 4-methylbenzyl (single substituent) C₁₈H₁₄ClNO₃ 327.76 874192-04-8
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide Pyrimidine core 1,1-Dioxidotetrahydrothiophen-3-yl, 4-propoxybenzyl C₂₂H₂₈ClN₃O₄S₂ 498.06 874192-08-2

Key Observations

Chromene Substituent Variations

  • The 6-chloro substituent in the target compound contrasts with 6,8-dimethyl groups in 873080-43-4 and 873080-44-5 . Chlorine’s electronegativity may enhance electrophilic reactivity and influence binding affinity compared to methyl groups, which primarily contribute to steric bulk and lipophilicity.

Tetrahydrothiophene Dioxide Presence: BH52628 lacks this group, highlighting its role in solubility enhancement and metabolic stability via sulfone-mediated polarity .

Heterocyclic Core Differences

  • The pyrimidine-based BH52631 demonstrates the impact of core heterocycle substitution. Pyrimidines often exhibit distinct electronic and spatial properties compared to chromenes, affecting binding to enzymes like kinases or dihydrofolate reductase.

Physicochemical Implications Molecular weights range from 327.76 (BH52628) to 508.60 (873080-44-5), reflecting substituent contributions. Higher molecular weight in 873080-44-5 may reduce bioavailability but improve target specificity.

Biological Activity

The compound 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative belonging to the class of chromone-based compounds. Chromones and their derivatives have garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential through various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19ClN2O4S\text{C}_{18}\text{H}_{19}\text{ClN}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets. The presence of the chromene moiety allows for potential interactions with enzymes involved in neurodegenerative diseases and inflammation.

1. Inhibition of Cholinesterases

Cholinesterases (AChE and BChE) are critical targets in the treatment of Alzheimer's disease. Studies have shown that derivatives of chromones exhibit inhibitory effects on these enzymes. For instance, compounds similar to our target compound have demonstrated IC50 values indicating effective inhibition:

CompoundAChE IC50 (μM)BChE IC50 (μM)
6-Chloro Compound10.47.7
Other Derivatives5.49.9

These values suggest that the compound may possess significant potential as a therapeutic agent against Alzheimer's disease by inhibiting cholinesterase activity .

2. Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. In vitro studies have indicated moderate inhibition of COX-2, contributing to its potential therapeutic applications in inflammatory conditions .

3. Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of this compound. Chromone derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer .

4. Cytotoxicity Studies

Preliminary cytotoxicity assessments against cancer cell lines such as MCF-7 (breast cancer) have been conducted. The results indicate that the compound exhibits selective cytotoxicity, which could be beneficial in developing targeted cancer therapies .

Case Studies

Several case studies have been documented regarding chromone derivatives and their biological activities:

  • Case Study 1 : A study evaluated a series of chromone derivatives for their cholinesterase inhibitory activities and found that structural modifications significantly influenced their potency.
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects of chromone derivatives in animal models, demonstrating reduced inflammation markers upon treatment.

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